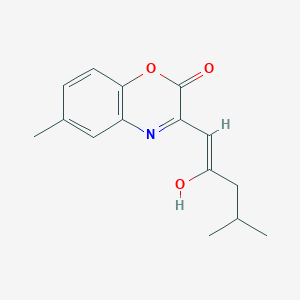
9-(3-ethoxy-4-hydroxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3-Ethoxy-4-hydroxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is a complex organic compound that belongs to the class of acridine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-ethoxy-4-hydroxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione typically involves a multi-step process. One common method includes the condensation of 3-ethoxy-4-hydroxybenzaldehyde with cyclohexanone in the presence of a suitable catalyst under reflux conditions. The reaction is followed by cyclization and oxidation steps to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxy and hydroxy functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of various substituted acridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors and have been studied for their antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound and its derivatives are being explored for their potential therapeutic applications, including as anti-inflammatory and anticancer agents.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and dyes, due to its stable aromatic structure and functional groups .
Mécanisme D'action
The mechanism of action of 9-(3-ethoxy-4-hydroxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s hydroxyl and ethoxy groups play a crucial role in its binding affinity and specificity. Additionally, its aromatic structure allows for π-π interactions with aromatic amino acids in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Ethoxy-4-hydroxyphenylacetic acid
- 4-(3-Ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
- (3-Ethoxy-4-hydroxyphenyl)(hydroxy)acetic acid
Uniqueness
Compared to similar compounds, 9-(3-ethoxy-4-hydroxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione stands out due to its decahydroacridine core, which imparts unique chemical and biological properties. This core structure provides enhanced stability and allows for diverse functionalizations, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C21H23NO4 |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
9-(3-ethoxy-4-hydroxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione |
InChI |
InChI=1S/C21H23NO4/c1-2-26-18-11-12(9-10-15(18)23)19-20-13(5-3-7-16(20)24)22-14-6-4-8-17(25)21(14)19/h9-11,19,22-23H,2-8H2,1H3 |
Clé InChI |
LUXZXUZLZHGHHF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-bromo-6-ethoxyphenol](/img/structure/B11611587.png)
![4-{(Z)-[1-(furan-2-ylmethyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B11611589.png)
![[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl 4-methylpiperazine-1-carbodithioate](/img/structure/B11611593.png)
![ethyl (3aS,4R,9bR)-4-[2-(benzyloxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B11611595.png)
![3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B11611602.png)
![2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B11611603.png)
![7-[(2,6-Dichlorophenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B11611609.png)
![N-(2-chlorophenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B11611613.png)

![5'-bromo-1',5,7-trimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B11611627.png)
![2-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]quinoline](/img/structure/B11611630.png)
![1-{6-[5-(4-chlorophenyl)furan-2-yl]-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}propan-1-one](/img/structure/B11611638.png)
![ethyl 6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11611646.png)
![ethyl (3aS,4R,9bR)-4-[4-(propan-2-yl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B11611653.png)
